(2-Ethylbutoxy)(trimethyl)silane
Description
(2-Ethylbutoxy)(trimethyl)silane is an organosilicon compound characterized by a silane core substituted with three methyl groups and one 2-ethylbutoxy group. Organosilanes with mixed alkyl/alkoxy substituents are widely used as coupling agents, surface modifiers, and intermediates in materials science due to their tunable hydrophobicity, thermal stability, and reactivity .
Properties
CAS No. |
17888-61-8 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
2-ethylbutoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
VNBANJWOJZUFPL-UHFFFAOYSA-N |
SMILES |
CCC(CC)CO[Si](C)(C)C |
Canonical SMILES |
CCC(CC)CO[Si](C)(C)C |
Synonyms |
(2-Ethylbutoxy)(trimethyl)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Property Comparison
The table below compares (2-Ethylbutoxy)(trimethyl)silane with structurally related silanes, emphasizing substituents, molecular weight, and key properties:
<sup>a</sup>logP (octanol-water partition coefficient) indicates hydrophobicity; higher values = more hydrophobic. <sup>b</sup>Estimated based on molecular formula (C9H22O1Si). <sup>c</sup>Inferred from diethyldi(2-ethylbutoxy)silane (logP 5.374 ), adjusted for fewer hydrophobic groups. <sup>d</sup>Estimated from boiling points of similar trimethyl-alkoxysilanes. <sup>e</sup>Calculated from formula (C12H28O2Si). <sup>f</sup>Estimated from structure (C12H20Si2).
Reactivity and Functional Differences
- Substituent Effects : The trimethyl group in this compound likely reduces steric hindrance compared to bulkier analogs like tetrakis(2-ethylbutoxy)silane, enhancing its reactivity in surface modification or hydrolysis-driven applications .
- Hydrophobicity : Diethyldi(2-ethylbutoxy)silane (logP 5.374 ) is more hydrophobic than this compound due to its two ethyl groups, making it preferable for water-resistant coatings.
- Thermal Stability : Aromatic-linked silanes (e.g., 1,4-phenylenebis[trimethyl]silane ) exhibit higher thermal stability, whereas this compound is more volatile, aligning with applications requiring lower processing temperatures.
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